molecular formula C20H13ClO3 B11465802 4-(5-Chloro-1-benzofuran-2-yl)-6H,7H,8H-cyclopenta[g]chromen-2-one

4-(5-Chloro-1-benzofuran-2-yl)-6H,7H,8H-cyclopenta[g]chromen-2-one

Cat. No.: B11465802
M. Wt: 336.8 g/mol
InChI Key: DWYXIVMRXGXVNA-UHFFFAOYSA-N
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Description

4-(5-Chloro-1-benzofuran-2-yl)-6H,7H,8H-cyclopenta[g]chromen-2-one is a structurally complex heterocyclic compound featuring a fused cyclopentane ring system (cyclopenta[g]chromen-2-one) linked to a 5-chlorobenzofuran moiety at the 4-position. The 5-chlorobenzofuran substituent introduces electronic and steric effects, which may influence molecular interactions and stability.

Properties

Molecular Formula

C20H13ClO3

Molecular Weight

336.8 g/mol

IUPAC Name

4-(5-chloro-1-benzofuran-2-yl)-7,8-dihydro-6H-cyclopenta[g]chromen-2-one

InChI

InChI=1S/C20H13ClO3/c21-14-4-5-17-13(6-14)9-18(23-17)16-10-20(22)24-19-8-12-3-1-2-11(12)7-15(16)19/h4-10H,1-3H2

InChI Key

DWYXIVMRXGXVNA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C=C2C1)OC(=O)C=C3C4=CC5=C(O4)C=CC(=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-1-benzofuran-2-yl)-6H,7H,8H-cyclopenta[g]chromen-2-one typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and chloroacetyl chloride, under acidic conditions.

    Introduction of the Chlorine Atom: The chlorine atom is introduced into the benzofuran ring through a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Cyclopenta[g]chromen-2-one Ring: The final step involves the cyclization of the benzofuran derivative with a suitable cyclopentadiene derivative under basic conditions to form the cyclopenta[g]chromen-2-one ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-1-benzofuran-2-yl)-6H,7H,8H-cyclopenta[g]chromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorine atom in the benzofuran ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Biological Activities

1. Anticancer Activity

Research indicates that derivatives of benzofuran and chromene exhibit potent anticancer properties. For instance, studies have shown that compounds with similar structural motifs can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the disruption of microtubule dynamics during mitosis, leading to cell cycle arrest and apoptosis .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A study demonstrated that related benzofuran derivatives exhibited significant antibacterial and antifungal effects against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi . The presence of chlorine in the structure enhances the lipophilicity and biological activity of these compounds.

3. Anti-inflammatory Effects

Compounds containing the benzofuran moiety are known to possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes, which could be beneficial in treating inflammatory diseases .

Case Studies

Several studies have investigated the applications of this compound:

Study FocusFindingsReference
Anticancer Activity In vitro assays revealed significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity.
Antimicrobial Efficacy Exhibited broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Anti-inflammatory Mechanism Demonstrated inhibition of nitric oxide production in macrophages, suggesting potential for treating inflammatory disorders.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-1-benzofuran-2-yl)-6H,7H,8H-cyclopenta[g]chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Interacting with DNA: Binding to DNA and interfering with its replication and transcription.

    Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Features of Chromen-2-one Derivatives

Compound Name Core Structure Key Substituents/Rings Notable Features
Target Compound Cyclopenta[g]chromen-2-one 5-Cl-benzofuran at C4 Fused cyclopentane, chloro group
3-((4-(5-Substitutedaryl/alkyl)-oxadiazol-2-yl) derivatives Chromen-2-one 1,3,4-Oxadiazole at C3 Anti-HIV activity, synthetic versatility
5,7-Dihydroxy-4-propyl-2H-chromen-2-one 2H-chromen-2-one Dihydroxy, propyl at C4 Antimicrobial, antitumor
Aurapten derivatives Chromen-2-one Prenyl groups at C7 Antimicrobial, natural product
Ethyl 2-{4-[(5-Cl-benzofuran-2-yl)methyl]... Pyridazine-oxopyridazinone Benzofuran, ethyl ester Dihedral angle 73.33°, C–H···O interactions

Table 3: Bioactivity of Analogues

Compound Type Activity Mechanism (Inferred) Reference
Oxadiazole-chromenones Anti-HIV Viral enzyme inhibition
Dihydroxy-chromenones Antitumor, antimicrobial DNA intercalation, membrane disruption
Aurapten derivatives Antimicrobial Membrane permeability alteration
Benzofuran-pyridazines Structural stability C–H···O network

The target compound’s 5-chlorobenzofuran group and fused cyclopentane system may enhance bioactivity compared to simpler coumarins.

Physicochemical Properties
  • Lipophilicity: The cyclopenta fusion and chloro group likely increase hydrophobicity, improving membrane permeability compared to non-fused coumarins (e.g., aurapten derivatives ).
  • Crystal Packing : Analogous benzofuran-pyridazine compounds exhibit dihedral angles (~73°) and C–H···O interactions, suggesting similar structural rigidity .

Biological Activity

The compound 4-(5-Chloro-1-benzofuran-2-yl)-6H,7H,8H-cyclopenta[g]chromen-2-one is a benzofuran derivative that has gained attention for its potential biological activities, particularly in the field of cancer research. This article reviews the available literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H13ClO3\text{C}_{20}\text{H}_{13}\text{ClO}_3

This structure features a benzofuran moiety and a cyclopenta[g]chromen core, which are significant for its biological activity.

Anticancer Activity

Recent studies have demonstrated that benzofuran derivatives exhibit potent anticancer properties. The specific compound has shown promising results against various cancer cell lines.

In Vitro Studies

  • Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including:
    • HCC1806 (human mammary squamous cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)
  • Results :
    • The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation. For instance, it demonstrated an IC50 of approximately 5.61 μmol L−1 against HeLa cells and 5.93 μmol L−1 against HCC1806 cells .
    • Apoptosis assays indicated that the compound could induce apoptosis in HCC1806 cells in a dose-dependent manner, with apoptotic rates increasing from 9.05% to 29.4% as the concentration increased from 3 μmol L−1 to 6 μmol L−1 .
  • Mechanisms of Action :
    • The compound has been shown to inhibit the VEGFR-2 pathway, which is crucial in tumor angiogenesis. Molecular docking studies revealed that it binds effectively to VEGFR-2, suggesting a mechanism for its anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives is often influenced by their structural features. Key findings include:

  • Halogen Substituents : The presence of chlorine at the para position enhances hydrophobic interactions, which are favorable for increased potency .
  • Functional Groups : The introduction of specific functional groups can significantly alter the compound's activity. For example, compounds with additional phenolic or methoxy groups showed improved anticancer properties .

Comparative Analysis with Related Compounds

Compound NameIC50 (μmol L−1)Cell Line TestedMechanism
4g (Benzofuran derivative)5.61 (HeLa), 5.93 (HCC1806)HeLa, HCC1806VEGFR-2 inhibition
Compound A17.13HCC1806Induces apoptosis
Compound B0.43K562 leukemia cellsInduces apoptosis

Case Studies

Several case studies highlight the efficacy of similar benzofuran derivatives:

  • Benzofuran-Chalcone Derivatives : These compounds exhibited potent anticancer activity against multiple cell lines and showed promising results in inducing apoptosis through various mechanisms including VEGFR-2 inhibition .
  • Aurones and Related Compounds : A study involving aurones demonstrated that modifications in their structure could lead to significant biological activities such as antimicrobial and anticancer effects .

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